3,4-Diaminophenol dihydrochloride
Overview
Description
3,4-Diaminophenol dihydrochloride is a chemical compound used in laboratory settings . It is also known as Amidol and has been used in the dye manufacturing industries and as a color accelerator in photographic developers .
Molecular Structure Analysis
The molecular formula of 3,4-Diaminophenol dihydrochloride is C6H8N2O.2ClH . The InChI code for the compound is 1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H .Physical And Chemical Properties Analysis
3,4-Diaminophenol dihydrochloride is a powder with a molecular weight of 197.06 .Scientific Research Applications
- As a reducing agent, DAPD helps convert silver ions to metallic silver, contributing to the formation of photographic images. Its stability and reactivity make it valuable in this context .
- Researchers use DAPD to detect and quantify various analytes due to its colorimetric properties. It forms colored complexes with specific compounds, allowing for sensitive and selective measurements .
- Researchers functionalize electrodes with DAPD to enhance sensitivity and selectivity for detecting specific molecules (such as neurotransmitters, DNA, or proteins) in biological samples. These sensors find applications in medical diagnostics and environmental monitoring .
- When incorporated into polymer matrices, DAPD forms covalent bonds between polymer chains, improving mechanical properties, thermal stability, and chemical resistance. Applications include coatings, adhesives, and composite materials .
- Its oxidative properties contribute to the coloration process by converting colorless precursors (such as p-aminophenol) into colored compounds. The stability of DAPD ensures consistent and long-lasting hair color .
- It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers explore its potential in health supplements and skincare products.
Photographic Developers and Color Accelerators
Analytical Chemistry and Spectrophotometry
Electrochemical Sensors and Biosensors
Polymer Chemistry and Crosslinking Agents
Hair Dye and Cosmetic Formulations
Antioxidant and Radical Scavenger
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride are used in the dye manufacturing industries and as a color accelerator in photographic developers .
Mode of Action
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride interact with their targets to produce color, which is why they are used in dye manufacturing and photographic development .
Action Environment
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride are stored at room temperature and in a dry environment .
properties
IUPAC Name |
3,4-diaminophenol;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSXWYMNOBCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminophenol dihydrochloride | |
CAS RN |
89691-81-6 | |
Record name | 3,4-diaminophenol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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